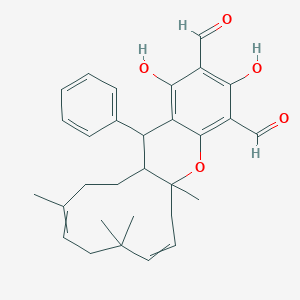
Epiguajadial B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Epiguajadial B involves several steps, including the extraction of the compound from natural sources such as Psidium guajava. The extraction process typically involves the use of solvents like chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The compound is then purified using high-performance liquid chromatography (HPLC) to achieve a purity of 98% .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced extraction techniques and large-scale chromatography ensures the efficient production of high-purity this compound for research and commercial purposes .
Análisis De Reacciones Químicas
Types of Reactions: Epiguajadial B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield epoxides or hydroxylated derivatives, while reduction reactions may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Epiguajadial B has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it serves as a reference standard for studying sesquiterpenoids and their derivatives. In biology, it is used to investigate its effects on various biological pathways and cellular processes. In medicine, this compound is studied for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities. In industry, it is utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mecanismo De Acción
The mechanism of action of Epiguajadial B involves its interaction with specific molecular targets and pathways within the body. It is known to modulate various signaling pathways, including those involved in inflammation and oxidative stress . The compound’s effects are mediated through its ability to bind to specific receptors and enzymes, thereby influencing cellular processes and physiological responses.
Comparación Con Compuestos Similares
Epiguajadial B is unique among sesquiterpenoids due to its specific structure and biological activities. Similar compounds include other sesquiterpenoids like guajadial and guaiazulene, which share some structural similarities but differ in their biological effects and applications . The uniqueness of this compound lies in its specific molecular interactions and the resulting biological activities, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C30H34O5 |
|---|---|
Peso molecular |
474.6 g/mol |
Nombre IUPAC |
15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde |
InChI |
InChI=1S/C30H34O5/c1-19-11-12-23-24(20-9-6-5-7-10-20)25-27(34)21(17-31)26(33)22(18-32)28(25)35-30(23,4)15-8-14-29(2,3)16-13-19/h5-10,13-14,17-18,23-24,33-34H,11-12,15-16H2,1-4H3 |
Clave InChI |
SCJBVAONMYLOHE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CCC(C=CCC2(C(CC1)C(C3=C(C(=C(C(=C3O2)C=O)O)C=O)O)C4=CC=CC=C4)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(4-Ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-methylsulfonyloxyacetate](/img/structure/B13401405.png)



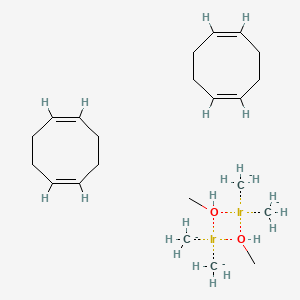
![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
![N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;hydrochloride](/img/structure/B13401439.png)
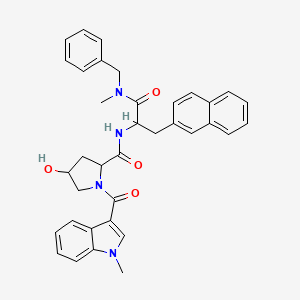
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)

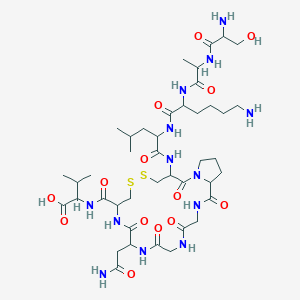
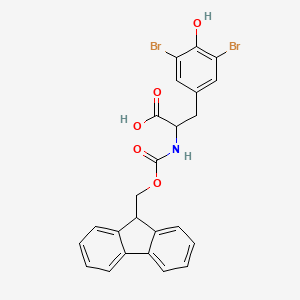
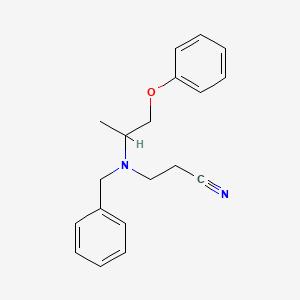
![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
